Pubadysone
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Overview
Description
Pubadysone is a natural product found in Holarrhena pubescens with data available.
Scientific Research Applications
Chemical Constituents and Structure
Pubadysone has been identified as one of the constituents isolated from the bark of Holarrhena pubescens. Alongside other compounds like puboestrene and pubamide, this compound's structure was established through spectroscopic studies. This research laid a foundation for understanding its chemical properties and potential applications (Siddiqui et al., 2001).
Drug Discovery and Repurposing
While specific studies on this compound in the context of drug discovery are limited, the overall approach to discovering therapeutic applications for compounds like this compound has been greatly aided by databases such as PubChem. PubChem provides a vast repository of chemical substances and their biological activities, aiding in drug repurposing efforts, as seen in the context of the COVID-19 pandemic. This methodology could be applied to this compound for identifying potential therapeutic uses (Zeng et al., 2020).
Research Tools and Resources
Databases like PubChem play a crucial role in providing chemical information for research and development. These databases contain detailed information on various chemical compounds, including potentially this compound, and are instrumental in the fields of chemical biology, medicinal chemistry, and informatics research. Such resources are essential for the ongoing investigation and application of compounds in drug discovery (Kim et al., 2018).
Properties
Molecular Formula |
C21H26O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1S,2S,9R,11R,12S,13R)-11-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-5,14,17-trien-16-one |
InChI |
InChI=1S/C21H26O3/c1-12-16-5-6-17-15-4-3-13-9-14(22)7-8-20(13,2)19(15)18(23)10-21(16,17)11-24-12/h7-9,15,17-19,23H,3-6,10-11H2,1-2H3/t15-,17-,18+,19+,20-,21-/m0/s1 |
InChI Key |
XLAVTOFVUQJANS-JFIKLWAKSA-N |
Isomeric SMILES |
CC1=C2CC[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)CO1 |
Canonical SMILES |
CC1=C2CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)CO1 |
Synonyms |
11 alpha-hydroxy-18,20-oxido-3-oxo-pregna-1,4,17(20)-triene pubadysone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.